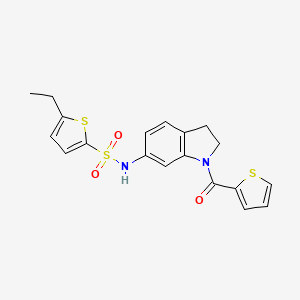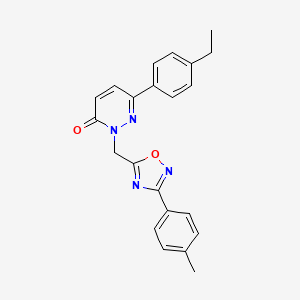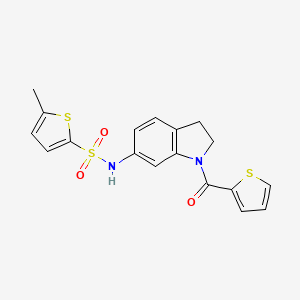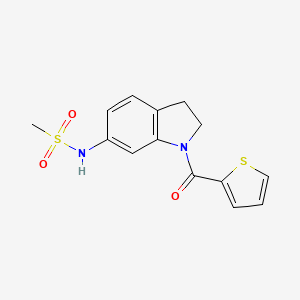
N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
Descripción general
Descripción
“N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide” is a chemical compound. It’s a derivative of indole, a heterocyclic compound that plays an important role in medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . The synthesis of similar sulfonamide-based indole derivatives has been achieved using 1H-indole-2-carboxylic acid as a starting material .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, and 11 aromatic bonds. It also includes 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 tertiary amide (aromatic), and 1 Thiophene .Mecanismo De Acción
Target of Action
The primary targets of N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide are microbial cells . This compound has been found to be effective against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumonia .
Biochemical Pathways
The compound likely affects the biochemical pathways related to the synthesis of essential nutrients in the microbial cells. By inhibiting key enzymes, it disrupts these pathways, leading to the death of the microbial cells .
Result of Action
The result of the compound’s action is the inhibition of microbial growth. It has been found to show good activity against Staphylococcus aureus among Gram-positive bacteria, and Klebsiella pneumonia among Gram-negative bacteria .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide in lab experiments is its selectivity for cancer cells. This compound has been shown to induce apoptosis selectively in cancer cells, without affecting normal cells. This makes it a promising candidate for cancer therapy with fewer side effects. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. This compound has been shown to sensitize cancer cells to other chemotherapeutic agents, and combining it with other agents could improve its efficacy. Another direction is to investigate its potential as a cancer prevention agent. This compound has been shown to inhibit cancer cell proliferation, and it could be used to prevent the development of cancer in high-risk individuals. Finally, more research is needed to understand the mechanisms underlying this compound's selectivity for cancer cells, which could lead to the development of more selective and effective cancer therapies.
Aplicaciones Científicas De Investigación
N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide has been shown to exhibit potent anticancer activity in a variety of cancer cell lines, including glioblastoma, colon, breast, and liver cancer. Several studies have demonstrated that this compound induces cancer cell death through the upregulation of the tumor suppressor protein TRAIL (TNF-related apoptosis-inducing ligand) and its receptor DR5 (death receptor 5). This results in the activation of the extrinsic apoptotic pathway, leading to cancer cell death.
Propiedades
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-21(18,19)15-11-5-4-10-6-7-16(12(10)9-11)14(17)13-3-2-8-20-13/h2-5,8-9,15H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZLEFKUFXWMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




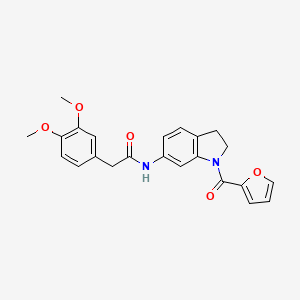

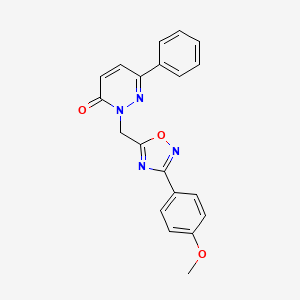
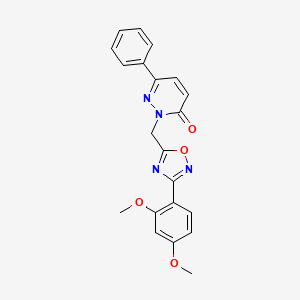
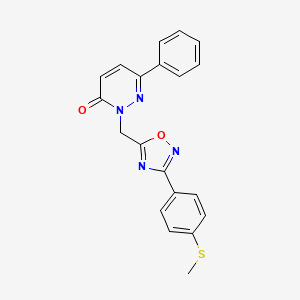


![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one](/img/structure/B3205788.png)
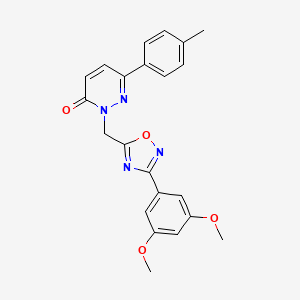
![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3205809.png)
